LY 334370
Overview
Description
LY-334370 is a selective 5-HT1F receptor agonist that was developed by Eli Lilly and Company for the treatment of migraine headaches . The compound is known for its high affinity and selectivity towards the 5-HT1F receptor, making it a valuable tool in migraine research . Despite its promising efficacy in clinical trials, further development was halted due to toxicity detected in animal studies .
Mechanism of Action
Target of Action
LY334370, also known as 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide, is a selective agonist for the 5-HT1F receptor . The 5-HT1F receptor is a subtype of the serotonin receptor, which is found on terminals and cell bodies of trigeminal ganglion neurons . This receptor can modulate the release of calcitonin gene-related peptide (CGRP) from these nerves .
Mode of Action
LY334370 interacts with its target, the 5-HT1F receptor, to inhibit the release of CGRP and the neurotransmitter glutamate . This action potentially prevents and possibly reverses the development of central sensitization .
Biochemical Pathways
The activation of the 5-HT1F receptor by LY334370 affects the CGRP-mediated neuronal sensitization and glutamate-based second- and third-order neuronal signaling pathways . These pathways are key components involved in pain signaling during a migraine attack .
Result of Action
The activation of 5-HT1F receptors by LY334370 leads to the inhibition of neuropeptide and neurotransmitter release, and the inhibition of PNS trigeminovascular and CNS pain signaling pathways . This results in the alleviation of migraine symptoms .
Biochemical Analysis
Biochemical Properties
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
The effects of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide on various cell types and cellular processes are profound. It can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, this compound has been observed to influence the expression of specific genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival .
Molecular Mechanism
At the molecular level, 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects on cell viability and function .
Dosage Effects in Animal Models
The effects of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have highlighted the importance of dose optimization to minimize adverse effects .
Metabolic Pathways
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy. Understanding these pathways is essential for optimizing the compound’s use in biochemical research .
Transport and Distribution
The transport and distribution of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation in specific tissues, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with biomolecules and its overall efficacy in biochemical assays .
Preparation Methods
The synthesis of LY-334370 involves several steps, starting with the preparation of the key intermediate, 4-fluoro-N-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)benzamide . The synthetic route typically includes the following steps:
Formation of the indole core: This involves the cyclization of a suitable precursor to form the indole ring.
Introduction of the piperidine moiety: This step involves the alkylation of the indole core with a piperidine derivative.
Fluorination: The introduction of the fluorine atom is achieved through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the amide bond between the indole core and the benzamide moiety.
Chemical Reactions Analysis
LY-334370 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: LY-334370 can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions used but generally include oxidized, reduced, and substituted derivatives of LY-334370 .
Scientific Research Applications
LY-334370 has several scientific research applications, including:
Comparison with Similar Compounds
LY-334370 is unique in its high selectivity and affinity for the 5-HT1F receptor compared to other similar compounds. Some similar compounds include:
CP-135807: Another 5-HT1F receptor agonist with similar properties but different chemical structure.
Lasmiditan: A newer 5-HT1F receptor agonist that has been approved for the treatment of migraines.
SN-22: Another compound with high affinity for the 5-HT1F receptor but different pharmacokinetic properties.
LY-334370 stands out due to its specific binding profile and the detailed studies conducted on its mechanism of action and efficacy in migraine treatment .
Properties
IUPAC Name |
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJLMDBRQXOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415518 | |
Record name | LY 334370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182563-08-2 | |
Record name | 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182563-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-334370 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182563082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 334370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-334370 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7I1WL2UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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